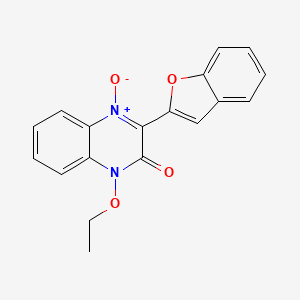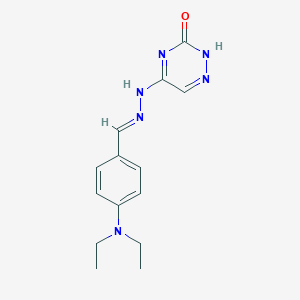![molecular formula C18H13ClN2O2 B5882818 N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide, also known as NPC, is a chemical compound that has been widely used in scientific research for its unique properties. The compound is a member of the naphthamide family, which has been studied extensively for their biological activities. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays an important role in DNA repair and cell survival.
Scientific Research Applications
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide has been used extensively in scientific research as a tool to study the role of PARP-1 in various biological processes. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP-1 in inflammation, oxidative stress, and cell death.
Mechanism of Action
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be selective for PARP-1 over other PARP family members, making it a valuable tool for studying the specific role of PARP-1 in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide is its selectivity for PARP-1 over other PARP family members. This makes it a valuable tool for studying the specific role of PARP-1 in various biological processes. Another advantage of this compound is its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research involving N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the use of PARP inhibitors, including this compound, in combination with other therapies for the treatment of cancer. Additionally, there is interest in the use of PARP inhibitors for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is interest in the development of new methods for the delivery of PARP inhibitors, including this compound, to improve their efficacy and reduce their side effects.
Synthesis Methods
The synthesis of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism to yield this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)






![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)